1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core, making it a subject of interest in various fields of scientific research.
Mechanism of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives may act by inhibiting certain enzymes, interacting with cell receptors, or disrupting cellular processes .
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives may affect the acetyl CoA pathway , which is involved in a variety of cellular processes.
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition.
The result of action of indole derivatives can range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific compound and its mode of action .
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared with other indole derivatives, such as:
Phenylacetone: Known for its use in the synthesis of amphetamines, phenylacetone has a simpler structure but shares some chemical properties with the compound .
Indole-3-acetic acid: A plant hormone with a similar indole core, it is involved in plant growth and development.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-8-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-6-14(9-15)13(2)21/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCQIMLXOAWKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)C)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.